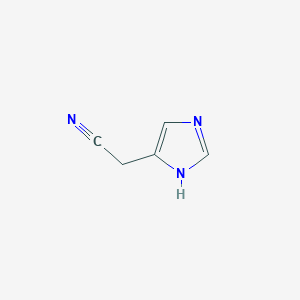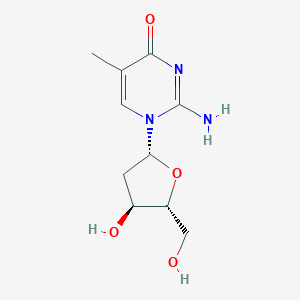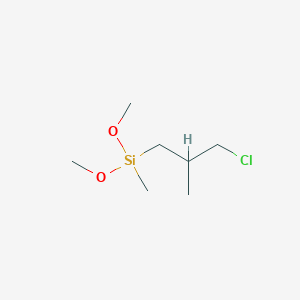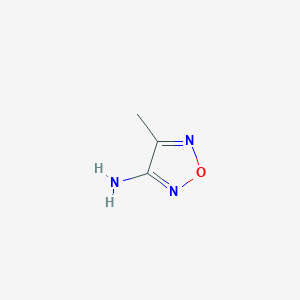
Dihexylphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexylphenylphosphine (DHPP) is a chemical compound that belongs to the family of phosphine compounds. It is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. DHPP is a colorless liquid that is highly soluble in organic solvents and has a strong odor. It is also known as bis(hexylphenyl)phosphine or HPPH.
Mecanismo De Acción
DHPP acts as a reducing agent by donating electrons to other molecules, thereby reducing them. This mechanism of action makes DHPP useful in a variety of chemical reactions, particularly in the reduction of carbonyl compounds to alcohols.
Efectos Bioquímicos Y Fisiológicos
DHPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHPP has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and can be easily synthesized in the lab. DHPP is also a stable compound that can be stored for long periods of time without significant degradation.
However, there are also limitations to the use of DHPP in lab experiments. It is a highly reactive compound that must be handled with care, and can pose a significant safety risk if not handled properly. DHPP is also highly sensitive to air and moisture, and must be stored under inert conditions.
Direcciones Futuras
There are several future directions for research involving DHPP. One area of interest is the development of new synthetic methods for DHPP, which could lead to more efficient and cost-effective production of the compound. Another area of interest is the exploration of DHPP's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DHPP, particularly in relation to its potential use in medical applications.
Métodos De Síntesis
DHPP can be synthesized through a variety of methods, including the reaction of hexylmagnesium bromide with diphenylphosphine chloride, or the reaction of hexyl lithium with diphenylphosphine. Another method involves the reaction of hexyl bromide with diphenylphosphine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
DHPP is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties. It is commonly used as a reducing agent, as well as a ligand in metal-catalyzed reactions. DHPP can also be used as a stabilizer for radical reactions, and as a source of phosphorus in organic synthesis.
Propiedades
Número CAS |
18297-98-8 |
|---|---|
Nombre del producto |
Dihexylphenylphosphine |
Fórmula molecular |
C18H31P |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
dihexyl(phenyl)phosphane |
InChI |
InChI=1S/C18H31P/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
Clave InChI |
MRCWFLVFFDEGGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
SMILES canónico |
CCCCCCP(CCCCCC)C1=CC=CC=C1 |
Otros números CAS |
18297-98-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)











